(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid

Peptide Chemistry Solid-Phase Synthesis Analytical Chemistry

(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid, widely recognized as Fmoc-Thr(tBu)-OH or Fmoc-O-tert-butyl-L-threonine, is a cornerstone derivative in modern Fmoc solid-phase peptide synthesis (SPPS). Its molecular formula is C23H27NO5, with a molecular weight of 397.46 g/mol.

Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
CAS No. 205812-16-4
Cat. No. B15598672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid
CAS205812-16-4
Molecular FormulaC23H27NO5
Molecular Weight397.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m0/s1
InChIKeyLZOLWEQBVPVDPR-VBKZILBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Thr(tBu)-OH (CAS 205812-16-4) Technical Overview: A Core Building Block for Solid-Phase Peptide Synthesis


(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid, widely recognized as Fmoc-Thr(tBu)-OH or Fmoc-O-tert-butyl-L-threonine, is a cornerstone derivative in modern Fmoc solid-phase peptide synthesis (SPPS) . Its molecular formula is C23H27NO5, with a molecular weight of 397.46 g/mol . The compound is distinguished by its dual orthogonal protecting groups: a base-labile Fmoc group on the α-amine and an acid-labile tert-butyl (tBu) ether on the β-hydroxyl side chain of L-threonine . This design enables its use as a standard building block for the precise, racemization-free incorporation of threonine residues into complex peptide chains [1]. Commercial specifications for research-grade material typically require an HPLC purity of ≥99.0% (a/a) and an enantiomeric purity of ≥99.7% (a/a) [2].

Why Generic Substitution of Fmoc-Thr(tBu)-OH (CAS 205812-16-4) in SPPS Introduces Significant Process Risk


In peptide synthesis, substituting Fmoc-Thr(tBu)-OH with an unprotected analog (e.g., Fmoc-Thr-OH) or an alternative side-chain protection strategy is not a trivial, drop-in replacement. The t-butyl ether protecting group on Fmoc-Thr(tBu)-OH is a strategic design element, not a commodity feature, as it prevents O-acylation and other side reactions during chain elongation . Substitution with Fmoc-Thr-OH, which lacks side-chain protection, can lead to irreversible O-acylation, resulting in truncated sequences, lower crude peptide purity, and challenging purification [1]. Similarly, selecting a different protected derivative like Fmoc-Thr(Trt)-OH changes the final cleavage strategy and can impact overall synthesis yield and purity . The specific chemical and physical properties of Fmoc-Thr(tBu)-OH, including its controlled impurity profile and solubility characteristics, are crucial for maintaining process consistency and achieving reproducible, high-yielding syntheses in automated and scale-up peptide production [2].

Quantitative Differentiation Guide: Fmoc-Thr(tBu)-OH (CAS 205812-16-4) vs. Analogs


Head-to-Head Purity Profile: Fmoc-Thr(tBu)-OH vs. Fmoc-Thr(Trt)-OH

When comparing the purity and impurity profile of Fmoc-Thr(tBu)-OH to its trityl-protected analog, Fmoc-Thr(Trt)-OH, the tBu-protected derivative demonstrates a significantly lower level of a critical, sequence-specific impurity. The Fmoc-Thr(tBu)-Thr(tBu)-OH dipeptide impurity, which can lead to the insertion of an extra threonine residue and a difficult-to-purify deletion peptide, is controlled to ≤ 0.1 % (a/a) in Fmoc-Thr(tBu)-OH [1]. In contrast, the use of Fmoc-Thr(Trt)-OH is reported to result in 'purer products' in certain applications, but a direct, vendor-specified limit for an analogous dipeptide impurity is not a standard quality control metric [2]. The strict, quantifiable control of this specific impurity in Fmoc-Thr(tBu)-OH provides a measurable quality advantage.

Peptide Chemistry Solid-Phase Synthesis Analytical Chemistry

Stereochemical Integrity: Quantified Enantiomeric Purity vs. Fmoc-Thr-OH

Maintaining L-stereochemistry is essential for the biological activity of synthetic peptides. Fmoc-Thr(tBu)-OH is characterized by a high and tightly controlled enantiomeric purity of ≥ 99.7 % (a/a), ensuring the L-threonine residue is incorporated with minimal epimerization [1]. While Fmoc-Thr-OH, the unprotected analog, is also a chiral molecule derived from L-threonine, its vendor specifications typically do not include an enantiomeric purity assay as a standard, listed metric . This explicit, high-barrier specification for Fmoc-Thr(tBu)-OH offers a quantifiable assurance of stereochemical integrity that is less explicitly guaranteed for the side-chain-free analog.

Stereochemistry Peptide Synthesis Quality Control

Synthetic Strategy Orthogonality: Fmoc/tBu vs. Boc SPPS Methods

The choice of building block dictates the entire synthesis strategy. Fmoc-Thr(tBu)-OH is designed for the Fmoc/tBu approach, which uses mild basic conditions (e.g., piperidine) for Fmoc removal and strong acid (TFA) for final cleavage . This orthogonality provides a clear advantage over Boc-Thr(tBu)-OH, which is used in Boc SPPS. In the Boc strategy, both the Boc and tBu groups are acid-sensitive, leading to less orthogonal deprotection and requiring the use of hazardous HF for final cleavage . A head-to-head comparison of strategies for synthesizing hydrophobic peptides concluded that the Fmoc strategy offered superior yield and purity over the Boc method, making the Fmoc-based building blocks the preferred choice for these challenging sequences [1].

SPPS Methodology Peptide Synthesis Protecting Group Strategy

Solubility Performance: Ensuring Efficient Coupling Kinetics

The solubility of a building block in common SPPS solvents directly impacts coupling efficiency. Fmoc-Thr(tBu)-OH demonstrates excellent solubility, with a standard specification being 'clearly soluble' at a concentration of 25 mmole in 50 mL DMF . This translates to a minimum solubility of >0.5 M in DMF. In contrast, the more polar, unprotected Fmoc-Thr-OH exhibits a significantly lower solubility in DMF (est. <0.3 M) based on typical handling . This higher solubility of the protected derivative facilitates the use of more concentrated solutions, which can improve coupling kinetics and drive reactions to higher completion, a critical factor for the synthesis of difficult peptide sequences.

Peptide Chemistry Solubility Coupling Efficiency

Side-Reaction Mitigation: O-Acylation Prevention vs. Unprotected Fmoc-Thr-OH

A primary differentiation of Fmoc-Thr(tBu)-OH is its ability to suppress the detrimental O-acylation side reaction. In a comparative study, synthesis using Fmoc-Thr(tBu)-OH under standard conditions yielded a >95% yield of the desired 5mer peptide with <1% of the deletion byproduct [1]. In contrast, when the side-chain unprotected Fmoc-Thr-OH is used, O-acylation leads to irreversible 'capping' of the growing chain, resulting in truncated sequences that can constitute 10-20% or more of the crude product, drastically reducing overall yield and purity [2]. This quantitative difference underscores the necessity of the tBu protection group for reliable synthesis.

Peptide Synthesis Side-Reaction Process Robustness

Optimal Application Scenarios for Fmoc-Thr(tBu)-OH (CAS 205812-16-4) in Peptide Synthesis


Automated High-Throughput Peptide Synthesis

For laboratories utilizing automated peptide synthesizers for high-throughput peptide library production, Fmoc-Thr(tBu)-OH is a preferred building block. Its excellent solubility in DMF (>0.5 M) ensures consistent and reliable dissolution in automated liquid handling systems, preventing line clogging and maintaining precise stoichiometry. Its high and quantifiable enantiomeric purity (≥99.7%) [1] minimizes the generation of difficult-to-separate diastereomers, ensuring high-quality libraries suitable for downstream biological assays without extensive purification of each member.

Synthesis of Peptides Containing Multiple or Clustered Hydroxy-Amino Acids

The synthesis of peptides rich in serine, threonine, or tyrosine residues, or those with clustered hydroxy-amino acids, presents a high risk of O-acylation side reactions. The t-butyl protecting group on Fmoc-Thr(tBu)-OH is essential for mitigating this risk, as it prevents the β-hydroxyl group from participating in unwanted O-acylation during chain assembly . This enables the successful synthesis of complex sequences, such as glycopeptides and phosphopeptides, where an unprotected side chain would lead to product mixtures and low yields [2].

cGMP Peptide API Manufacturing

In a regulated cGMP environment for the production of peptide Active Pharmaceutical Ingredients (APIs), process consistency and traceable quality are paramount. Fmoc-Thr(tBu)-OH from reputable vendors is supplied with a detailed Certificate of Analysis that includes critical purity metrics like dipeptide impurity (≤0.1%) and free amino acid content (≤0.2%) [3]. This level of quality control and batch-to-batch consistency is essential for process validation, ensuring that each synthesis run meets predetermined purity and yield specifications, and for fulfilling stringent regulatory filing requirements .

Synthesis of Complex Natural Product Analogs and Depsipeptides

The synthesis of structurally complex peptides like chlorofusin analogs or cyclic depsipeptides requires building blocks that perform reliably under a variety of coupling conditions. Fmoc-Thr(tBu)-OH has a demonstrated track record in these challenging applications, serving as a robust, dual-protected building block for both amine and hydroxyl functionalities during the multi-step synthesis of these complex molecules [4]. Its predictable deprotection chemistry (Fmoc by base, tBu by strong acid) provides the precise control needed for the sequential assembly of these intricate structures .

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